4-Hydroxy Alverine: Pharmacology, Bioanalysis, and Therapeutic Potential
4-Hydroxy Alverine: Pharmacology, Bioanalysis, and Therapeutic Potential
Technical Guide for Drug Development Professionals
Executive Summary
4-Hydroxy Alverine (PHA) is the primary pharmacologically active metabolite of Alverine Citrate , a smooth muscle relaxant widely used in the management of functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome (IBS). While Alverine itself acts as a prodrug with a short half-life (~0.8 hours), it is rapidly converted via hepatic hydroxylation into 4-Hydroxy Alverine, which exhibits a significantly longer half-life (~5.7 hours) and mediates the sustained therapeutic effects.
This guide analyzes the dual mechanism of action of PHA—combining calcium channel blockade with selective 5-HT1A receptor antagonism—and provides validated protocols for its bioanalytical quantification and experimental characterization.
Chemical Identity & Physicochemical Profile
4-Hydroxy Alverine is formed by the para-hydroxylation of one of the phenyl rings of the parent compound, Alverine. This structural modification significantly alters its polarity and receptor binding affinity compared to the parent molecule.
Table 1: Chemical Specification
| Parameter | Specification |
| Chemical Name | 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol |
| Common Abbreviation | PHA (Para-Hydroxy Alverine) |
| CAS Number | 142047-94-7 |
| Molecular Formula | C₂₀H₂₇NO |
| Molecular Weight | 297.44 g/mol |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water (unlike its citrate salt) |
| pKa | ~10.4 (Amine), ~9.9 (Phenol) |
| Metabolic Origin | Phase I hepatic oxidation of Alverine |
Pharmacology & Mechanism of Action (MOA)
The therapeutic efficacy of Alverine formulations relies on the synergistic action of PHA on two distinct physiological targets. This dual mechanism distinguishes it from pure anticholinergics or pure calcium channel blockers.
Dual-Target Mechanism
-
Smooth Muscle Relaxation (Spasmolytic): PHA inhibits voltage-gated L-type Calcium channels (
) on smooth muscle cells. This blockade prevents the influx of extracellular , inhibiting the actin-myosin cross-bridge cycling required for muscle contraction. Furthermore, it reduces the sensitivity of contractile proteins to intracellular calcium.[1] -
Visceral Antinociception (Analgesic): PHA acts as a selective antagonist at 5-HT1A receptors in the dorsal horn of the spinal cord and enteric nervous system. By blocking serotonin (5-HT) binding, it mitigates the visceral hypersensitivity often observed in IBS patients, effectively raising the pain threshold during colorectal distension.
Signaling Pathway Visualization
The following diagram illustrates the concurrent inhibition of calcium influx and modulation of serotonergic signaling.
Caption: Dual MOA of 4-Hydroxy Alverine: Inhibition of Ca2+ influx (spasmolytic) and 5-HT1A antagonism (antinociceptive).[1]
Pharmacokinetics & Metabolism
Understanding the conversion of Alverine to PHA is critical for interpreting clinical data, as plasma levels of the parent drug are often negligible.[1]
Metabolic Pathway
Alverine undergoes rapid first-pass metabolism in the liver. The primary pathway is hydroxylation at the para-position, mediated by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4 based on variability data). PHA is subsequently glucuronidated for renal excretion.
Table 2: Comparative Pharmacokinetics
| Parameter | Alverine (Parent) | 4-Hydroxy Alverine (Metabolite) |
| Tmax (Time to Peak) | 0.5 – 1.0 h | 1.0 – 1.5 h |
| Half-life (t1/2) | ~0.8 h | ~5.7 h |
| Plasma Exposure (AUC) | ~3% of total moieties | ~94% of total moieties |
| Elimination | Renal (minor) | Renal (as Glucuronide conjugate) |
Metabolic Flux Diagram
Caption: Metabolic conversion of Alverine to its active form, 4-Hydroxy Alverine.
Experimental Protocols
For researchers validating PHA levels or activity, the following protocols utilize industry-standard methodologies.
Bioanalysis: LC-MS/MS Quantification in Plasma
This protocol is designed for the simultaneous determination of Alverine and PHA, essential for bioequivalence studies.[2]
Reagents:
-
Internal Standard (IS): Alverine-d5 or Mebeverine.
-
Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (65:35 v/v).[1][2]
-
Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or equivalent C18.
Workflow:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition Strata-X (or Oasis HLB) cartridges with 1 mL Methanol followed by 1 mL water.
-
Load 0.5 mL plasma sample (spiked with IS).[3]
-
Wash with 1 mL 5% Methanol in water.
-
Elute with 1 mL Acetonitrile.
-
Evaporate eluate under nitrogen stream and reconstitute in Mobile Phase.
-
-
Chromatography:
-
Flow Rate: 0.5 - 1.0 mL/min (Isocratic).
-
Injection Volume: 10 µL.
-
Run Time: ~4.0 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Mode: Positive Electrospray Ionization (+ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Alverine | 282.3 | 91.1 | ~25 |
| 4-Hydroxy Alverine | 298.3 | 106.9 | ~30 |
| IS (Mebeverine) | 430.3 | 100.1 | ~35 |
In Vitro Smooth Muscle Assay (Organ Bath)
To verify the spasmolytic activity of synthesized PHA standards:
-
Tissue: Rat ileum or colon segments.
-
Buffer: Tyrode’s solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Induction: Induce contraction using KCl (60 mM) or Acetylcholine (10 µM).
-
Treatment: Add cumulative concentrations of 4-Hydroxy Alverine (
to M). -
Measurement: Record tension via isometric transducers. Calculate
for relaxation.
Therapeutic Potential & Clinical Relevance
The clinical value of 4-Hydroxy Alverine lies in its specific targeting of the "Brain-Gut Axis."
-
Irritable Bowel Syndrome (IBS): PHA addresses the two main complaints of IBS—abdominal pain (via 5-HT1A) and bloating/cramping (via Ca2+ blockade).
-
Synergy with Simethicone: Often co-prescribed with Simethicone (an anti-foaming agent). While Simethicone reduces gas surface tension, PHA relaxes the gut wall to allow gas passage, providing a synergistic effect on bloating.
-
Safety Profile: Unlike anticholinergics (e.g., dicyclomine), PHA does not typically cause dry mouth or blurred vision at therapeutic doses, as its action is not mediated by muscarinic receptors.
References
-
Antoine, M. H., et al. (2001). Antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[1]Journal of Pharmacy and Pharmacology . Link
-
Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[1][2][3]Journal of Chromatography B . Link
-
Wittmann, T., et al. (2010). Efficacy and tolerability of alverine citrate/simethicone combination in patients with irritable bowel syndrome.Alimentary Pharmacology & Therapeutics . Link
-
Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome.[1]World Journal of Gastroenterology . Link
-
Chaudhari, K., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma.[1][2]Journal of Pharmaceutical Analysis . Link
